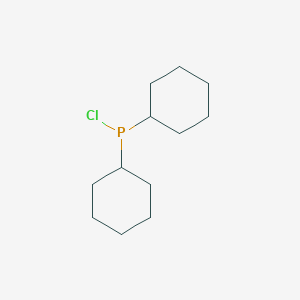

Chlorodicyclohexylphosphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

chloro(dicyclohexyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJFBIZAEPTXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370140 | |

| Record name | Chlorodicyclohexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16523-54-9 | |

| Record name | Chlorodicyclohexylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16523-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodicyclohexylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chlorodicyclohexylphosphine: A Comprehensive Technical Guide for Researchers

CAS Number: 16523-54-9

This technical guide provides an in-depth overview of Chlorodicyclohexylphosphine, a versatile organophosphorus compound widely utilized as a precursor in the synthesis of phosphine (B1218219) ligands for transition metal-catalyzed reactions. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its properties, synthesis, handling, and applications, with a focus on its role in organic synthesis and catalysis.

Core Properties and Safety Information

This compound is a colorless to pale yellow liquid that is sensitive to air and moisture.[1][2] It is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon).[1]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 16523-54-9 | [3] |

| Molecular Formula | C₁₂H₂₂ClP | [1] |

| Molecular Weight | 232.73 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 165 °C at 12 mmHg | [3][6] |

| Melting Point | 126-128 °C | [1][2] |

| Density | 1.054 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.533 | [3][6] |

| Flash Point | > 110 °C (> 230 °F) | [1][7] |

| Solubility | Reacts violently with water | [1][2] |

| InChI Key | AKJFBIZAEPTXIL-UHFFFAOYSA-N | [3] |

| SMILES | ClP(C1CCCCC1)C2CCCCC2 | [3][8] |

Safety and Handling

This compound is a corrosive compound that can cause severe skin burns and eye damage.[9][10] It is classified with the GHS05 pictogram and the signal word "Danger".[1][9]

Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][9]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Due to its reactivity with water and air, it should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.[1][7]

Synthesis of this compound

This compound can be synthesized via the reaction of phosphorus trichloride (B1173362) (PCl₃) with a cyclohexyl Grignard reagent. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from PCl₃

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Cyclohexyl chloride

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether (Et₂O)

-

1,4-Dioxane

-

Celite

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added, and the flask is gently heated to activate the magnesium. A solution of cyclohexyl chloride in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Reaction with PCl₃: The Grignard reagent solution is cooled to -78 °C. A solution of PCl₃ in anhydrous Et₂O is added dropwise with vigorous stirring.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. 1,4-Dioxane is added to precipitate the magnesium salts. The resulting suspension is stirred for 1 hour.

-

Purification: The mixture is filtered through a pad of Celite under an inert atmosphere. The solvent is removed under reduced pressure to yield this compound as a colorless oil.

Caption: Synthetic pathway for this compound.

Applications in Ligand Synthesis

A primary application of this compound is as a precursor for the synthesis of bulky, electron-rich phosphine ligands. These ligands are instrumental in various transition metal-catalyzed cross-coupling reactions.

Synthesis of 1,2-Bis(dicyclohexylphosphinoxy)ethane

One common ligand synthesized from this compound is 1,2-Bis(dicyclohexylphosphinoxy)ethane. This is achieved through a reaction with ethylene (B1197577) glycol in the presence of a base.[4][11]

Experimental Protocol:

-

In a flask under an inert atmosphere, a solution of ethylene glycol and triethylamine (B128534) in anhydrous THF is prepared.

-

This compound is added dropwise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The triethylammonium (B8662869) chloride precipitate is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Caption: Synthesis of a diphosphine ligand.

Role in Catalysis

Ligands derived from this compound are crucial in a variety of palladium-catalyzed cross-coupling reactions due to their steric bulk and electron-donating properties. These reactions include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[6][11][12]

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Ligands derived from this compound can enhance the efficiency of this reaction, particularly with challenging substrates.

General Experimental Protocol:

-

To a dry flask under an inert atmosphere, add the aryl halide, the boronic acid, a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the phosphine ligand (synthesized from this compound), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add an anhydrous solvent (e.g., toluene, dioxane, or THF).

-

Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent.

-

The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 二环己基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 二环己基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. 二环己基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2-BIS(DICYCLOHEXYLPHOSPHINO)ETHANE synthesis - chemicalbook [chemicalbook.com]

- 11. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of Chlorodicyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of chlorodicyclohexylphosphine (Cy₂PCl), an important organophosphorus intermediate in the development of phosphine (B1218219) ligands for catalysis and other applications in organic synthesis.

Properties of this compound

This compound is a colorless to pale yellow liquid that is sensitive to air and moisture.[1][2] It is crucial to handle this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂ClP | [1][4][5][6][7][8] |

| Molecular Weight | 232.73 g/mol | [3][4][6][7][9] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][4][5] |

| Boiling Point | 165 °C at 12 mmHg | [1][6][10][11] |

| Density | 1.054 g/mL at 25 °C | [1][5][6][10][11] |

| Refractive Index (n20/D) | 1.533 | [1][5][10][11] |

| CAS Number | 16523-54-9 | [1][3][4] |

| Sensitivity | Air and moisture sensitive | [1][2][5] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [1][5] |

Synthesis of this compound

Several methods have been established for the synthesis of this compound, each with its own advantages and considerations. The choice of method may depend on the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.

A widely used and cost-effective method for large-scale synthesis involves the reaction of a cyclohexyl Grignard reagent with phosphorus trichloride (B1173362) (PCl₃).[3]

Reaction Scheme: 2 CyMgCl + PCl₃ → Cy₂PCl + 2 MgCl₂

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), magnesium turnings are placed. A solution of cyclohexyl chloride in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, is added dropwise to initiate the formation of cyclohexylmagnesium chloride.[3]

-

Reaction with Phosphorus Trichloride: The prepared Grignard reagent is cooled to a low temperature, typically -20°C, to control the reactivity.[3] A solution of phosphorus trichloride in the same anhydrous solvent is then added dropwise with vigorous stirring, maintaining the low temperature.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion.[12] The mixture is then cooled, and the magnesium salts are filtered off under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation.[13]

Logical Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

This method involves the direct chlorination of dicyclohexylphosphine (B1630591) using various chlorinating agents. This approach is often preferred for laboratory-scale synthesis due to its simplicity and the high purity of the resulting product.[3]

Reaction Scheme (using Thionyl Chloride): Cy₂PH + SOCl₂ → Cy₂PCl + SO₂ + HCl

Experimental Protocol:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dicyclohexylphosphine is dissolved in an inert solvent.

-

Addition of Chlorinating Agent: Thionyl chloride (SOCl₂) is added dropwise to the solution at a controlled temperature.[3] A 1:1 molar ratio of dicyclohexylphosphine to thionyl chloride is generally employed.[3]

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by spectroscopic methods. Upon completion, the volatile byproducts (SO₂ and HCl) and the solvent are removed under reduced pressure.

-

Purification: The resulting crude product is purified by vacuum distillation to yield pure this compound.

An alternative method involves the reaction of dicyclohexylphosphine with ethyl trichloroacetate (B1195264).[13]

Experimental Protocol:

-

Reaction Setup: Dicyclohexylphosphine is placed in a reaction flask with THF.[13]

-

Reagent Addition: Ethyl trichloroacetate is added dropwise to the solution with stirring. The temperature of the reaction may increase and can be controlled with external cooling.[13]

-

Aging: The reaction mixture is aged for a couple of hours at ambient temperature.[13]

-

Purification: The crude reaction mixture is subjected to vacuum distillation to isolate this compound. A yield of 53% has been reported for this method.[13]

Synthesis Pathways Overview

Caption: Overview of synthetic routes to this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Spectroscopic and Chromatographic Data for this compound

| Technique | Data / Expected Observations | References |

| ³¹P NMR | A primary and powerful technique for analysis. The chemical shift is highly sensitive to the phosphorus nucleus's electronic environment. A purity of 98.78% has been observed. | [3][13] |

| ¹³C NMR | Provides information on the carbon framework of the cyclohexyl rings. | [9] |

| Raman Spectroscopy | Can be used to analyze the vibrational modes of the molecule. | [9][14] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for analyzing the volatile compound and assessing its purity. A purity of 97.26% has been observed. | [3][13] |

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Applications in Synthesis

This compound is a versatile reagent and a key starting material for the synthesis of a wide array of phosphine ligands, which are crucial in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1][15]

Some examples of ligands and other compounds synthesized from this compound include:

-

1,1,2,2-Tetracyclohexyldiphosphine monosulfide[1][3][16][5][7][15]

-

Bis(dicyclohexylphosphine)alkanes[17]

The reactivity of the P-Cl bond allows for nucleophilic substitution, enabling the introduction of the dicyclohexylphosphino group onto various organic scaffolds.[3] This makes it an invaluable building block for the development of new and efficient catalysts.

References

- 1. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 16523-54-9 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound 97 16523-54-9 [sigmaaldrich.com]

- 7. 二环己基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | C12H22ClP | CID 2734135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. 二环己基氯化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Page loading... [guidechem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. クロロジシクロヘキシルホスフィン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. alfachemic.com [alfachemic.com]

- 17. CN104558029A - Method for synthesizing bis(dicyclohexylphosphine)alkane - Google Patents [patents.google.com]

Spectroscopic Data for Chlorodicyclohexylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for chlorodicyclohexylphosphine ((C₆H₁₁)₂PCl). Due to the air- and moisture-sensitive nature of this compound, specific handling and experimental protocols are necessary for accurate data acquisition. This document outlines these protocols and presents available and expected spectroscopic data in a structured format to aid in the characterization and utilization of this important organophosphorus reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

Data Presentation

Table 1: Expected ¹H NMR Spectroscopic Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Cyclohexyl Protons | 1.0 - 2.5 | Multiplet | The signals for the 22 protons of the two cyclohexyl rings are expected to overlap, resulting in a complex multiplet in the aliphatic region of the spectrum.[1] |

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| C1 (ipso-carbon) | 40 - 50 | Doublet | ¹J(P,C) ≈ 40-50 | The carbon atom directly bonded to the phosphorus will be split into a doublet due to one-bond coupling with the ³¹P nucleus. |

| C2, C6 | 27 - 30 | Doublet | ²J(P,C) ≈ 10-20 | Carbons adjacent to the ipso-carbon will show smaller two-bond coupling to phosphorus. |

| C3, C5 | ~26 | Singlet or small doublet | ³J(P,C) ≈ 0-5 | Three-bond coupling to phosphorus may or may not be resolved. |

| C4 | ~25 | Singlet or small doublet | ⁴J(P,C) ≈ 0-5 | Four-bond coupling to phosphorus is typically small and often not resolved. |

Note: A ¹³C NMR spectrum for this compound is available on PubChem, though the specific peak data is not tabulated.[2]

Table 3: Expected ³¹P NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ³¹P | 115 - 125 | Singlet | The chemical shift is referenced to 85% H₃PO₄. The spectrum is typically acquired with proton decoupling, resulting in a singlet. |

Experimental Protocol: NMR Spectroscopy of Air-Sensitive this compound

Given the reactivity of this compound with air and moisture, all sample preparation and handling must be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Solvent Selection: Use a dry, deuterated solvent such as deuterated chloroform (B151607) (CDCl₃), benzene-d₆ (C₆D₆), or toluene-d₈. Ensure the solvent is thoroughly degassed to remove dissolved oxygen.

-

Sample Preparation:

-

In a glovebox or under a positive pressure of inert gas, accurately weigh a few milligrams of this compound into a clean, dry NMR tube.

-

Using a gas-tight syringe, add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL).

-

Cap the NMR tube securely with a sealed cap (e.g., a J. Young valve NMR tube) to prevent contamination.

-

-

Instrumentation and Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer.

-

For ³¹P NMR, use a broadband probe tuned to the phosphorus frequency. Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.[3]

-

For ¹H and ¹³C NMR, standard acquisition parameters can be used.

-

Reference the spectra appropriately. For ¹H and ¹³C, the residual solvent peak can be used as an internal reference. For ³¹P, an external standard of 85% H₃PO₄ is used.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within the this compound molecule.

Data Presentation

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2930 - 2850 | C-H (aliphatic stretch) | Strong |

| 1450 | C-H (aliphatic bend) | Medium |

| ~800 - 700 | P-Cl (stretch) | Medium-Strong |

| Variable | P-C (stretch) | Medium-Weak |

Experimental Protocol: FT-IR Spectroscopy of Liquid Air-Sensitive Samples

This compound is a liquid at room temperature.[5] The following protocol is suitable for acquiring the IR spectrum of this air-sensitive liquid.

-

Sample Preparation (Neat Liquid):

-

This method is best performed in a glovebox.

-

Place a small drop of this compound onto a dry, IR-transparent salt plate (e.g., KBr, NaCl, or CaF₂).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Secure the plates in a demountable cell holder.

-

-

Instrumentation and Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquire a background spectrum of the empty salt plates prior to running the sample.

-

The typical scanning range for organic compounds is 4000 to 400 cm⁻¹.

-

After analysis, the salt plates must be thoroughly cleaned with a dry, non-protic solvent (e.g., anhydrous hexane (B92381) or toluene) in an inert atmosphere to prevent hydrolysis of the residual sample, which can damage the plates.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an air-sensitive compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Signaling Pathways and Experimental Workflows

This compound is primarily used as a ligand precursor in organometallic chemistry and catalysis, rather than being directly involved in biological signaling pathways. Its utility lies in its role as a building block for more complex phosphine (B1218219) ligands used in reactions such as Suzuki, Buchwald-Hartwig, and Heck cross-couplings.[1]

The following diagram illustrates the synthesis of a generic dicyclohexylphosphino-ligand (Cy₂PR) from this compound, a common experimental workflow involving this compound.

Caption: General workflow for the synthesis of a dicyclohexylphosphino-ligand.

References

Chlorodicyclohexylphosphine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of chlorodicyclohexylphosphine. This key organophosphorus compound is a versatile reagent and ligand precursor in a multitude of chemical transformations, making a thorough understanding of its properties essential for its effective and safe use in research and development.

Core Properties of this compound

This compound, with the chemical formula C₁₂H₂₂ClP, is a colorless to pale yellow liquid known for its pungent odor.[1] Its reactivity stems from the phosphorus-chlorine bond, which is susceptible to nucleophilic attack.[2]

| Property | Value | Reference |

| CAS Number | 16523-54-9 | [3] |

| Molecular Weight | 232.73 g/mol | [3] |

| Density | 1.054 g/mL at 25 °C | [4][5] |

| Boiling Point | 165 °C at 12 mmHg | [4][5] |

| Melting Point | 126-128 °C | [6] |

| Refractive Index | n20/D 1.533 | [4][5] |

| Flash Point | 113 °C (closed cup) | [4] |

Solubility Profile

Qualitative Solubility:

-

Soluble in: Benzene, ether, tetrahydrofuran (B95107) (THF), toluene, dichloromethane, and hexane.

-

Insoluble and Reactive with: Water. It reacts violently with water and moisture.[1][5]

Due to its reactivity with protic solvents, solubility in alcohols like methanol (B129727) and ethanol (B145695) is not recommended without taking appropriate precautions, as it may lead to decomposition.

Experimental Protocol for Determining Solubility

The following is a model protocol for the gravimetric determination of the solubility of the air-sensitive liquid this compound in an organic solvent. This procedure should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., THF, toluene, hexane)

-

Small, sealable vials with PTFE-lined caps

-

Analytical balance

-

Temperature-controlled environment (e.g., water bath, heating block)

-

Syringes and needles

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation: Dry all glassware and vials in an oven at >120°C overnight and cool under a stream of inert gas. Ensure the solvent is anhydrous and deoxygenated.

-

Sample Preparation: In an inert atmosphere, add a known volume of the chosen solvent to a pre-weighed vial.

-

Addition of Solute: Slowly add this compound to the solvent with gentle stirring until a persistent cloudy suspension is observed, indicating saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled environment. Allow the solution to equilibrate for at least 24 hours with continuous stirring to ensure saturation is reached.

-

Sample Withdrawal: After equilibration, stop stirring and allow any undissolved material to settle. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe.

-

Gravimetric Analysis: Transfer the syringe to an analytical balance and record the weight of the syringe and the contained solution.

-

Solvent Evaporation: Transfer the solution from the syringe to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas or under vacuum, leaving behind the non-volatile this compound.

-

Final Weighing: Weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of aliquot) * 100

Logical Workflow for Solubility Determination

References

An In-depth Technical Guide to the Safe Handling of Chlorodicyclohexylphosphine

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for chlorodicyclohexylphosphine (CAS No. 16523-54-9), a reactive organophosphorus compound commonly used in organic synthesis.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Hazard Identification and Classification

This compound is a corrosive material that reacts violently with water.[3] It is classified as a substance that causes severe skin burns and eye damage.[4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[4][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[4] |

| Corrosive to Metals | - | H290: May be corrosive to metals. |

| Supplementary Hazards | - | EUH014: Reacts violently with water.[5] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid.[3][6] |

| Molecular Formula | C12H22ClP.[5][6] |

| Molecular Weight | 232.73 g/mol .[4][5] |

| Boiling Point | 165 °C @ 12 mmHg.[3][5] |

| Flash Point | > 110 °C (> 230 °F) - closed cup.[3][5] |

| Density | 1.054 g/mL at 25 °C.[5] |

| Water Solubility | Reacts violently.[6] |

| Sensitivity | Air and moisture sensitive.[3][6] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles/Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield is also recommended.[8] |

| Skin | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[7] |

| Body | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[7] A lab coat should be worn. |

| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7] A type ABEK (EN14387) respirator filter is suggested.[8] |

Experimental Protocol: Standard Handling Procedure

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

4.1. Engineering Controls

-

Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[3][9]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[10]

4.2. Handling

-

Handle the compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation from air and moisture.[9][10]

-

Do not allow the chemical to come into contact with water or moist air.[3][10]

-

Avoid contact with skin, eyes, and clothing.[9]

-

Do not breathe vapors or mists.[9]

-

Wash hands thoroughly after handling.[3]

4.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10]

-

The storage area should be designated for corrosive materials.[10]

-

Keep away from water, moist air, and strong oxidizing agents.[3][10]

4.4. Disposal

-

Dispose of contents and container to an approved waste disposal plant.[3] All waste materials should be treated as hazardous.

Emergency Procedures

5.1. First Aid Measures

Immediate action is required in case of exposure.

Caption: First aid procedures for different exposure routes.

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] Inhalation may cause a burning sensation, coughing, wheezing, and shortness of breath.[9]

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3] This chemical causes skin burns.[9]

-

Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Continue rinsing for at least 15 minutes.[3] Immediate medical attention is required.[3] It can cause serious eye damage.[9]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Call a physician or poison control center immediately.[3] Ingestion can cause severe swelling and damage to the digestive tract.[3]

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, dry sand, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: DO NOT USE WATER, as it reacts violently with the substance and can liberate toxic gas.[3]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

5.3. Accidental Release Measures

A systematic approach is necessary to manage spills effectively and safely.

Caption: Workflow for responding to a this compound spill.

-

Personal Precautions: Ensure adequate ventilation and wear the prescribed personal protective equipment.[3] Evacuate personnel to a safe area, keeping them upwind of the spill.[3]

-

Environmental Precautions: Prevent the substance from entering drains or watercourses.[10]

-

Containment and Cleanup: Do not expose the spill to water.[3] Soak up the spill with an inert absorbent material like sand or dry earth.[9] Collect the absorbed material into a suitable, closed container for disposal.[9]

References

- 1. CAS 16523-54-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C12H22ClP | CID 2734135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 16523-54-9 [sigmaaldrich.com]

- 6. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound 97 16523-54-9 [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

Dicyclohexylphosphinous Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexylphosphinous chloride, also known as chlorodicyclohexylphosphine, is a vital organophosphorus compound with the chemical formula (C₆H₁₁)₂PCl. It serves as a crucial intermediate in the synthesis of a wide array of valuable organophosphorus compounds, particularly phosphine (B1218219) ligands, which are indispensable in modern catalysis. Its dicyclohexylphosphino moiety imparts unique steric and electronic properties to the resulting ligands, influencing the reactivity, selectivity, and efficiency of catalytic processes. This technical guide provides an in-depth overview of the discovery, history, synthesis, properties, and applications of dicyclohexylphosphinous chloride, tailored for professionals in research and drug development.

History and Discovery

The synthesis of related chlorodialkylphosphines was an active area of research in the 1950s and 1960s, with significant contributions from researchers such as Horner, Hoffmann, and Wippel, as well as Issleib and Tzschach. Their work on phosphine synthesis and reactivity paved the way for the preparation of a diverse range of phosphine derivatives. The specific synthesis and characterization of dicyclohexylphosphinous chloride likely emerged from this era of exploration in organophosphorus chemistry, driven by the pursuit of novel ligands for coordination chemistry and catalysis.

Synthesis of Dicyclohexylphosphinous Chloride

Several synthetic routes to dicyclohexylphosphinous chloride have been developed, with the choice of method often depending on the desired scale, purity requirements, and available starting materials. The most common and practical methods involve the reaction of phosphorus trichloride (B1173362) with a cyclohexyl Grignard reagent or the chlorination of dicyclohexylphosphine (B1630591).

Grignard Reaction Route

The reaction of phosphorus trichloride (PCl₃) with cyclohexylmagnesium chloride (C₆H₁₁MgCl) is a widely used method for the synthesis of dicyclohexylphosphinous chloride. This method allows for the direct formation of the P-C bonds. Careful control of the stoichiometry is crucial to minimize the formation of the monosubstituted (cyclohexylphosphonous dichloride) and trisubstituted (tricyclohexylphosphine) byproducts.

Chlorination of Dicyclohexylphosphine

An alternative route involves the chlorination of dicyclohexylphosphine ((C₆H₁₁)₂PH). This method is suitable when the secondary phosphine is readily available. Various chlorinating agents can be employed, with hexachloroethane (B51795) being a notable example. This reaction proceeds with the evolution of hydrogen chloride.

Experimental Protocols

Protocol 1: Synthesis from Phosphorus Trichloride and Cyclohexylmagnesium Chloride

Materials:

-

Phosphorus trichloride (PCl₃)

-

Magnesium turnings

-

Cyclohexyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Toluene (B28343), anhydrous

-

Deionized water, deoxygenated

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Preparation of Cyclohexylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under a positive pressure of inert gas, magnesium turnings are suspended in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. Cyclohexyl chloride is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard solution is cooled to 0 °C. In a separate flame-dried, three-necked flask, a solution of phosphorus trichloride in anhydrous toluene is prepared and cooled to -78 °C (dry ice/acetone bath). The Grignard solution is then added dropwise to the PCl₃ solution with vigorous stirring, maintaining the temperature below -60 °C. The molar ratio of Grignard reagent to PCl₃ should be approximately 2:1.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of deoxygenated water at 0 °C. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with deoxygenated water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield dicyclohexylphosphinous chloride as a colorless liquid.

Protocol 2: Synthesis from Dicyclohexylphosphine and Hexachloroethane

Materials:

-

Dicyclohexylphosphine ((C₆H₁₁)₂PH)

-

Hexachloroethane (C₂Cl₆)

-

Inert solvent (e.g., toluene)

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under a positive pressure of inert gas, a solution of hexachloroethane in the chosen inert solvent is prepared.

-

Dicyclohexylphosphine is added dropwise to the hexachloroethane solution at room temperature. An exothermic reaction with the evolution of HCl gas will occur.

-

After the initial exothermic reaction subsides, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then cooled to room temperature. The solvent and volatile byproducts are removed under reduced pressure.

-

The resulting crude dicyclohexylphosphinous chloride is purified by vacuum distillation.

Physical and Chemical Properties

Dicyclohexylphosphinous chloride is a colorless to pale yellow liquid with a pungent odor. It is sensitive to air and moisture and should be handled under an inert atmosphere.

| Property | Value |

| CAS Number | 16523-54-9 |

| Molecular Formula | C₁₂H₂₂ClP |

| Molecular Weight | 232.73 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.054 g/mL at 25 °C |

| Boiling Point | 165 °C at 12 mmHg |

| Melting Point | 126-128 °C |

| Flash Point | >110 °C (>230 °F) |

| Solubility | Reacts with water; soluble in organic solvents |

Spectroscopic Data

The structural characterization of dicyclohexylphosphinous chloride is typically performed using various spectroscopic techniques.

| Spectroscopy | Characteristic Features |

| ³¹P NMR | The ³¹P NMR spectrum is expected to show a singlet in the region of δ 120-130 ppm (relative to 85% H₃PO₄). The exact chemical shift can be influenced by the solvent and concentration. |

| ¹³C NMR | The ¹³C NMR spectrum will exhibit signals corresponding to the cyclohexyl rings. The carbon atoms directly attached to the phosphorus will show coupling to the phosphorus nucleus. The signals for the cyclohexyl carbons typically appear in the range of δ 25-45 ppm. |

| ¹H NMR | The ¹H NMR spectrum will show complex multiplets in the aliphatic region (typically δ 1.0-2.5 ppm) corresponding to the protons of the two cyclohexyl rings. |

| IR | The infrared spectrum will display characteristic C-H stretching and bending vibrations for the cyclohexyl groups in the region of 2850-2950 cm⁻¹ and around 1450 cm⁻¹, respectively. A P-Cl stretching vibration is expected in the region of 450-550 cm⁻¹. |

Applications in Research and Drug Development

The primary application of dicyclohexylphosphinous chloride is as a precursor for the synthesis of a wide variety of phosphine ligands. These ligands are then used in transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.

The steric bulk provided by the two cyclohexyl groups is a key feature that influences the reactivity of the metal complexes formed from these ligands. This steric hindrance can promote reductive elimination, a crucial step in many catalytic cycles, and can also lead to higher selectivity in certain reactions. Ligands derived from dicyclohexylphosphinous chloride are particularly effective in challenging cross-coupling reactions involving sterically hindered substrates or unreactive starting materials. These reactions are often employed in the synthesis of complex molecular architectures found in pharmaceuticals and agrochemicals.

Conclusion

Dicyclohexylphosphinous chloride is a cornerstone reagent in the field of organophosphorus chemistry. Its historical development is intertwined with the growth of synthetic methodologies for creating phosphorus-carbon bonds. The availability of reliable and scalable synthetic protocols has made it an indispensable tool for researchers in academia and industry. Its role as a precursor to a vast array of phosphine ligands ensures its continued importance in the advancement of homogeneous catalysis and, by extension, in the efficient and innovative synthesis of new molecules with potential applications in medicine and materials science. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for scientists and professionals in the field.

References

An In-depth Technical Guide on the Core Reactivity of Chlorodicyclohexylphosphine

Audience: Researchers, scientists, and drug development professionals.

Chlorodicyclohexylphosphine, often abbreviated as Cy₂PCl, is a colorless to pale yellow liquid that serves as a pivotal organophosphorus intermediate in organic synthesis and catalysis.[1] Its utility stems from the highly reactive phosphorus-chlorine (P-Cl) bond, which allows for the facile introduction of the dicyclohexylphosphino ((Cy)₂P) moiety into a wide array of molecules. This guide details the fundamental reactivity of this compound with common classes of reagents, providing quantitative data and experimental protocols for key transformations.

Core Reactivity Profile

The chemistry of this compound is dominated by the polar P-Cl bond. The electronegative chlorine atom polarizes the bond, rendering the phosphorus atom electrophilic and highly susceptible to attack by nucleophiles.[2] This characteristic is the cornerstone of its application as a precursor for the synthesis of more complex tertiary phosphines, which are crucial as ligands in transition-metal catalysis.[2][3] While trivalent phosphorus compounds can also exhibit nucleophilic character via the lone pair on the phosphorus atom, this is less common for phosphinous chlorides like Cy₂PCl compared to tertiary phosphines.[2] The compound is also sensitive to air and moisture and should be handled under an inert atmosphere.[4]

Reaction with Nucleophiles

The primary mode of reactivity for this compound is nucleophilic substitution at the phosphorus center, displacing the chloride ion. This reaction is a versatile method for forming new phosphorus-element bonds (P-C, P-O, P-N, P-S).

This compound reacts readily with water in a hydrolysis reaction. This involves the nucleophilic attack of water on the electrophilic phosphorus atom, followed by the elimination of hydrogen chloride (HCl), to yield dicyclohexylphosphine (B1630591) oxide.[2][5] This reaction is often considered a degradation pathway and highlights the need for anhydrous conditions during its storage and use.[2][4]

Similarly, it reacts with alcohols in the presence of a base (like triethylamine) to form phosphinites. For example, its reaction with ethylene (B1197577) glycol leads to the 1,2-Bis(dicyclohexylphosphinoxy)ethane ligand.[4][5]

Reactions with primary or secondary amines in the presence of a base produce aminophosphines. The reaction of dichlorophenylphosphine (B166023) with dicyclohexylamine (B1670486) has been studied, illustrating the formation of P-N bonds.[6][7] This class of reaction is crucial for synthesizing P,N-ligands, which are important in catalysis.

The reaction with carbon-based nucleophiles is one of the most important transformations of this compound, as it allows for the formation of carbon-phosphorus (C-P) bonds, leading to valuable tertiary phosphine (B1218219) ligands.[2][3]

-

Grignard Reagents (R-MgX): These are common reagents for introducing alkyl or aryl groups. For instance, reacting this compound with a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) produces dicyclohexylcyclopentylphosphine.[2]

-

Organolithium Reagents (R-Li): These are also highly effective for C-P bond formation. Deprotonation of an N-aryl pyrrole (B145914) with n-butyllithium generates a lithiated intermediate that reacts with this compound to form phosphino-substituted N-aryl pyrroles.[2][5]

This compound can also react with other nucleophiles, such as sulfide (B99878) sources. For example, treatment with lithium sulfide (Li₂S) results in the synthesis of the 1,1,2,2-tetracyclohexyldiphosphine monosulfide ligand.[5][8]

Oxidation

This compound is susceptible to oxidation, particularly by atmospheric oxygen. The common oxidation product is dicyclohexylphosphinic chloride, ((C₆H₁₁)₂P(O)Cl).[2] While often an undesirable side reaction, this transformation can be performed deliberately as a synthetic step.[2]

Quantitative Data Summary

The following tables summarize the products obtained from the reaction of this compound with various common reagents.

| Reagent Class | Specific Reagent | Base/Conditions | Product | Citation |

| O-Nucleophile | Water (H₂O) | Hydrolysis | Dicyclohexylphosphine oxide | [2][5] |

| O-Nucleophile | Ethylene Glycol | Triethylamine | 1,2-Bis(dicyclohexylphosphinoxy)ethane | [5][8] |

| C-Nucleophile | Cyclopentylmagnesium Bromide | Ether solvent (e.g., THF) | Dicyclohexylcyclopentylphosphine | [2] |

| C-Nucleophile | Lithiated N-aryl pyrrole | Anhydrous conditions | Phosphino-substituted N-aryl pyrrole | [2][8] |

| S-Nucleophile | Lithium Sulfide (Li₂S) | Anhydrous conditions | 1,1,2,2-tetracyclohexyldiphosphine monosulfide | [5][8] |

| Oxidizing Agent | Air (Oxygen) | Ambient conditions | Dicyclohexylphosphinic chloride | [2] |

Table 1: Summary of this compound Reactivity

Experimental Protocols

Protocol 1: Synthesis of Dicyclohexylcyclopentylphosphine via Grignard Reaction

This protocol describes a general method for the synthesis of a tertiary phosphine from this compound using a Grignard reagent.[2]

Materials:

-

This compound

-

Cyclopentylmagnesium bromide (solution in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard Schlenk line and glassware

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Under an inert atmosphere (N₂ or Ar), a solution of this compound in anhydrous THF is prepared in a Schlenk flask and cooled to 0 °C in an ice bath.

-

A solution of cyclopentylmagnesium bromide in THF is added dropwise to the cooled this compound solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approx. 16 hours).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or column chromatography.

Protocol 2: Hydrolysis to Dicyclohexylphosphine Oxide

This protocol outlines the controlled hydrolysis of this compound.[2]

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

This compound is dissolved in THF in a round-bottom flask.

-

Water is added dropwise to the solution while stirring at room temperature. An exothermic reaction may be observed.

-

The reaction mixture is stirred for 1-2 hours until the starting material is consumed (monitored by TLC or GC).

-

The solvent is removed under reduced pressure.

-

The residue is taken up in dichloromethane and washed with water to remove any remaining HCl.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield dicyclohexylphosphine oxide.

Visualizations

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 16523-54-9 | Benchchem [benchchem.com]

- 3. US7230136B2 - Process for preparing tertiary phosphines - Google Patents [patents.google.com]

- 4. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]

- 5. This compound 97 16523-54-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. bkcs.kchem.org [bkcs.kchem.org]

- 8. alfachemic.com [alfachemic.com]

Methodological & Application

Application Notes and Protocols: Chlorodicyclohexylphosphine as a Ligand Precursor in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodicyclohexylphosphine is a versatile and critical organophosphorus compound that serves as a primary precursor in the synthesis of a diverse range of phosphine (B1218219) ligands. These ligands are instrumental in advancing modern catalysis, particularly in palladium-catalyzed cross-coupling reactions. The dicyclohexylphosphino moiety, readily introduced via this compound, imparts unique steric bulk and electron-rich properties to the resulting ligands.[1][2] These characteristics are crucial for enhancing the catalytic activity, stability, and selectivity of transition metal complexes, enabling challenging chemical transformations essential for pharmaceutical synthesis, fine chemical production, and materials science.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor for high-performance ligands in key catalytic reactions.

Ligand Synthesis from this compound

This compound is a key building block for a variety of phosphine ligands. The reactivity of the P-Cl bond allows for the facile introduction of the dicyclohexylphosphino group onto various molecular scaffolds.

Featured Ligands Derived from this compound:

-

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos): A highly effective ligand for Suzuki-Miyaura coupling reactions.[3][4][5]

-

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole: A versatile ligand for various cross-coupling reactions.[1][6][7][8][9]

-

1,2-Bis(dicyclohexylphosphino)ethane (dcpe): A bidentate ligand used in polymerization and other catalytic reactions.[1]

-

Dicyclohexylphosphine Oxide, Di-tert-butyl((dicyclohexylphosphino)methyl)phosphine, and Dicyclohexylcyclopentylphosphine: Other examples of ligands synthesized from this compound.[10]

Application 1: Suzuki-Miyaura Coupling

Ligands derived from this compound, such as SPhos, exhibit exceptional performance in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of C-C bonds. These ligands promote high catalytic activity, allowing for the coupling of a wide range of aryl and heteroaryl halides with boronic acids, often at low catalyst loadings and mild temperatures.[3][4][5]

Quantitative Performance Data: Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst System | Yield (%) | Reference |

| 1 | Aryl Chloride | Arylboronic Acid | SPhos | Pd(OAc)₂ / SPhos | Very Good to Excellent | [3][4][5] |

| 2 | Heteroaryl Chloride | Arylboronic Acid | SPhos | Pd(OAc)₂ / SPhos | Very Good to Excellent | [3][4][5] |

| 3 | Aryl Bromide | Vinylboronic Acid | SPhos | Pd(OAc)₂ / SPhos | Very Good to Excellent | [3][4][5] |

| 4 | Hindered Aryl Bromide | Arylboronic Acid | SPhos | Pd(OAc)₂ / SPhos | High | [3][4][5] |

| 5 | Aryl Chloride | Arylboronic Acid | 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane | Pd(dba)₂ / Ligand | High | [11] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk tube is charged with palladium acetate (B1210297) (Pd(OAc)₂, 0.01 mmol), the desired dicyclohexylphosphino-containing ligand (e.g., SPhos, 0.02 mmol), and potassium phosphate (B84403) (K₃PO₄, 3.0 mmol). The tube is evacuated and backfilled with argon. The aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous toluene (B28343) (5 mL) are then added. The reaction mixture is stirred at room temperature or heated to 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Application 2: Heck Reaction

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. Dicyclohexylphosphino-containing ligands have been shown to be effective in promoting this reaction, leading to high yields and selectivity for the desired products.[12]

Quantitative Performance Data: Heck Reaction

| Entry | Aryl Halide | Alkene | Ligand | Catalyst System | Yield (%) | Reference |

| 1 | Aryl Bromide | Styrene | 1-(dicyclohexylphosphanyl)piperidine | [(P{(NC₅H₁₀)(C₆H₁₁)₂})₂Pd(Cl)₂] | Excellent | [12] |

| 2 | Functionalized Aryl Bromide | Functionalized Alkene | 1-(dicyclohexylphosphanyl)piperidine | [(P{(NC₅H₁₀)(C₆H₁₁)₂})₂Pd(Cl)₂] | Excellent | [12] |

| 3 | Heterocyclic Aryl Bromide | Alkene | 1-(dicyclohexylphosphanyl)piperidine | [(P{(NC₅H₁₀)(C₆H₁₁)₂})₂Pd(Cl)₂] | Excellent | [12] |

Experimental Protocol: General Procedure for Heck Reaction

In a glovebox, a vial is charged with the palladium precatalyst (e.g., [(P{(NC₅H₁₀)(C₆H₁₁)₂})₂Pd(Cl)₂], 0.01 mmol), the aryl halide (1.0 mmol), the alkene (1.5 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol). Anhydrous DMF (5 mL) is added, and the vial is sealed. The reaction mixture is then heated to 100-140 °C with stirring for the required time (typically 12-24 hours). After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography to give the desired substituted alkene.

Catalytic Cycle for Heck Reaction

Caption: Mizoroki-Heck Reaction Catalytic Cycle.

Application 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. Ligands featuring the dicyclohexylphosphino group are highly effective in catalyzing the coupling of a broad range of amines with aryl halides and pseudohalides.[13][14] The steric bulk and electron-donating nature of these ligands facilitate the key steps of the catalytic cycle, leading to high yields and broad substrate scope.[15]

Quantitative Performance Data: Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Ligand | Catalyst System | Yield (%) | Reference |

| 1 | Aryl Chloride | Primary Amine | XPhos | Pd(dba)₂ / XPhos | 94 | |

| 2 | Aryl Bromide | Secondary Amine | Buchwald-type Ligands | Pd(OAc)₂ / Ligand | High | [14] |

| 3 | Aryl Tosylate | Amide | XPhos | Pd(OAc)₂ / XPhos | High |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, a Schlenk flask is charged with a palladium precatalyst (e.g., Pd(dba)₂, 0.015 mmol), a dicyclohexylphosphino-containing ligand (e.g., XPhos, 0.03 mmol), and sodium tert-butoxide (NaOtBu, 2.0 mmol). Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes. The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added. The flask is sealed and the reaction mixture is heated to 80-110 °C for the specified time (typically 4-24 hours). After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Workflow: From Ligand Synthesis to Catalysis

The general workflow for utilizing this compound as a ligand precursor in catalysis involves two main stages: the synthesis of the desired phosphine ligand and its subsequent application in a catalytic reaction.

Caption: General experimental workflow.

References

- 1. This compound | 16523-54-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Catalysts for SuzukiâMiyaura Coupling Processes:â Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole | CymitQuimica [cymitquimica.com]

- 8. 2-(二环己基膦酰基)-1-苯基-1H-吡咯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. alfachemic.com [alfachemic.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

Protocol for Suzuki-Miyaura coupling using Chlorodicyclohexylphosphine-derived ligands

An Application Note and Protocol for Suzuki-Miyaura Coupling Using Chlorodicyclohexylphosphine-Derived Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals, natural products, and advanced materials.[1][2] While early methods were highly effective for aryl bromides and iodides, the coupling of more abundant and cost-effective aryl chlorides presented a significant challenge due to the high activation barrier of their C-Cl bond.[2]

The development of bulky, electron-rich phosphine (B1218219) ligands, pioneered by groups like Buchwald, revolutionized the field.[2][3] These ligands enhance the catalytic activity of palladium by promoting the crucial oxidative addition step with otherwise unreactive aryl chlorides and stabilizing the catalytically active monoligated Pd(0) species.[1] Many of the most successful and widely used ligands, such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are derived from this compound, combining its potent electron-donating and steric properties with a tailored biaryl framework.[4][5] This combination leads to catalyst systems with unprecedented reactivity, allowing many couplings to proceed at room temperature with low catalyst loadings.[4][6]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of aryl chlorides using SPhos, a representative and highly effective this compound-derived ligand.

Ligand Synthesis Overview

The Buchwald-type biarylphosphine ligands are typically synthesized via a one-pot protocol.[2] The process generally involves the reaction of an appropriate biaryl precursor (e.g., a grignard or organolithium reagent derived from a bromobiphenyl) with this compound to generate the final ligand. This modular synthesis allows for fine-tuning of the ligand's steric and electronic properties.

Caption: General synthesis of the SPhos ligand.

Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The bulky, electron-rich dicyclohexylphosphino-derived ligand (L) is crucial at multiple stages, particularly in facilitating the oxidative addition of the aryl chloride to the Pd(0) center and promoting the final reductive elimination step.

Caption: The catalytic cycle for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.[7]

Materials and Equipment:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos ligand (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

-

Anhydrous toluene (B28343) or 1,4-dioxane (B91453) (2-4 mL)

-

Schlenk tube or oven-dried vial with a Teflon-lined screw cap

-

Magnetic stir bar

-

Inert atmosphere system (glovebox or Schlenk line with argon or nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica (B1680970) gel for column chromatography

Experimental Workflow:

Caption: Experimental workflow from setup to product isolation.

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground potassium phosphate (2.0 mmol). If any of the reagents are air-sensitive, this should be done in a glovebox.

-

Inerting: Seal the vessel with a rubber septum or screw cap. If not in a glovebox, evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Add the palladium(II) acetate (2 mol%) and the SPhos ligand (4 mol%) to the tube under a positive flow of argon. Add anhydrous toluene (2 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C for aryl chlorides, although some reactive substrates may couple at room temperature) and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed (typically 2-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and add water (10 mL). Stir for 5 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Drying and Concentration: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Data Presentation: Scope and Performance

The Pd/SPhos catalyst system is highly effective for a broad range of substrates, including electron-rich, electron-poor, and sterically hindered aryl and heteroaryl chlorides.[4] The following table summarizes representative yields for the coupling of various aryl chlorides with arylboronic acids.

| Entry | Aryl Chloride (Ar¹-Cl) | Boronic Acid (Ar²-B(OH)₂) | Product (Ar¹-Ar²) | Yield (%)[4] |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 |

| 2 | 2-Chloroanisole | Phenylboronic acid | 2-Methoxybiphenyl | 97 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)biphenyl | 99 |

| 4 | 2-Chlorotoluene | 2-Methylphenylboronic acid | 2,2'-Dimethylbiphenyl | 94 |

| 5 | Chlorobenzene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 98 |

| 6 | 4-Chloroacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 97 |

| 7 | 2-Chloropyridine | Phenylboronic acid | 2-Phenylpyridine | 95 |

| 8 | 4-Amino-2-chloropyridine | Phenylboronic acid | 4-Amino-2-phenylpyridine | 92 |

General Conditions: 1-2% Pd₂(dba)₃, 2-4% SPhos, K₃PO₄, dioxane, 80-100 °C.[4]

Conclusion

Protocols utilizing this compound-derived ligands, such as SPhos, provide a robust and highly versatile method for the Suzuki-Miyaura cross-coupling of challenging aryl and heteroaryl chlorides.[4] The steric bulk and electron-rich nature of these ligands are key to their high catalytic activity, enabling the synthesis of complex biaryl molecules in excellent yields under relatively mild conditions.[2][3] This methodology is a vital tool for researchers in organic synthesis and drug development, facilitating access to a wide array of valuable chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 3. Dialkylbiaryl phosphine ligands - Wikiwand [wikiwand.com]

- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPhos - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Catalysts Derived from Chlorodicyclohexylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of C-N bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial structural motifs in pharmaceuticals, agrochemicals, and functional materials. The efficacy of this transformation is critically dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands, particularly those derived from chlorodicyclohexylphosphine, have demonstrated exceptional performance, enabling the coupling of a wide array of aryl halides and amines with high efficiency and broad functional group tolerance.[3][4]

This document provides detailed application notes and experimental protocols for conducting Buchwald-Hartwig amination reactions using catalysts generated from ligands derived from this compound, such as the widely used biaryl phosphine ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl).

Ligand Synthesis and Catalyst Formation

The dicyclohexylphosphino moiety, originating from this compound, is a key feature of many highly effective ligands for the Buchwald-Hartwig amination. The synthesis of these ligands typically involves the reaction of this compound with a lithiated or Grignard reagent of a suitable biaryl precursor.

The active catalyst is generally formed in situ by the reaction of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with the phosphine ligand. Alternatively, pre-formed palladium complexes incorporating the phosphine ligand, known as precatalysts, can be employed for enhanced convenience and reproducibility.

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of fundamental organometallic reactions.[1][2][5]

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium center, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates.

General Procedure for Buchwald-Hartwig Amination using an in situ Generated Catalyst

This protocol is adapted from a procedure utilizing XPhos as the ligand.

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Materials:

-

Palladium source: Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

-

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Base: Sodium tert-butoxide (NaOt-Bu)

-

Aryl halide (e.g., 4-chlorotoluene)

-

Amine (e.g., morpholine)

-

Anhydrous toluene

-

Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried 2-necked flask equipped with a magnetic stir bar, add Pd(dba)₂ (e.g., 1.5 mol%), XPhos (e.g., 3.0 mol%), and sodium tert-butoxide (e.g., 2.0 equiv.).

-

Seal the flask and purge with nitrogen gas for at least 15 minutes.

-

Under a positive pressure of nitrogen, add anhydrous toluene via syringe.

-

Stir the mixture at room temperature for 5 minutes.

-

Add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. A typical reaction time is 6 hours.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired arylamine.

Substrate Scope and Quantitative Data

Catalysts derived from this compound, such as those employing XPhos, exhibit a broad substrate scope, effectively coupling a variety of aryl and heteroaryl halides with a range of primary and secondary amines. The following tables summarize representative yields for the Buchwald-Hartwig amination using an XPhos-based catalyst system.

Table 1: Amination of Various Aryl Halides with Morpholine

| Aryl Halide | Product | Yield (%) |

| 4-Chlorotoluene | 4-(p-tolyl)morpholine | 94 |

| 4-Bromotoluene | 4-(p-tolyl)morpholine | >95 |

| 4-Iodotoluene | 4-(p-tolyl)morpholine | >95 |

| Chlorobenzene | 4-phenylmorpholine | >95 |

| 1-Chloro-4-methoxybenzene | 4-(4-methoxyphenyl)morpholine | >95 |

| 2-Chlorotoluene | 4-(o-tolyl)morpholine | 85 |

Table 2: Amination of 4-Chlorotoluene with Various Amines

| Amine | Product | Yield (%) |

| Aniline | N-(p-tolyl)aniline | 92 |

| N-Methylaniline | N-methyl-N-(p-tolyl)aniline | 88 |

| Pyrrolidine | 1-(p-tolyl)pyrrolidine | 96 |

| Di-n-butylamine | N,N-di-n-butyl-4-methylaniline | 90 |

| Indole | 1-(p-tolyl)-1H-indole | 78 |

Troubleshooting and Optimization

-

Low Yields:

-

Incomplete reaction: Extend the reaction time or increase the temperature.

-

Catalyst deactivation: Ensure strictly anhydrous and anaerobic conditions. The purity of reagents, especially the base, is crucial.

-

Suboptimal ligand-to-palladium ratio: The optimal ratio may vary depending on the substrates. A 1.5:1 to 2:1 ligand-to-palladium ratio is a good starting point.

-

-

Side Reactions:

-

Hydrodehalogenation: This can be more prevalent with electron-rich aryl halides. Using a less coordinating solvent or a different base may mitigate this side reaction.

-

Diarylation of primary amines: This can be controlled by adjusting the stoichiometry of the amine and aryl halide, or by using bulkier ligands.

-

Safety Precautions

-

Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.

-

Anhydrous solvents are flammable.

-

Reactions under inert atmosphere require proper training and equipment.

Conclusion

The Buchwald-Hartwig amination using catalysts derived from this compound offers a powerful and reliable method for the synthesis of a diverse range of arylamines. The use of bulky, electron-rich ligands like XPhos allows for the efficient coupling of challenging substrates, including aryl chlorides, under relatively mild conditions. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Further optimization of reaction parameters may be necessary to achieve optimal results for specific substrate combinations.

References

Application of Chlorodicyclohexylphosphine in Heck and Sonogashira Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction